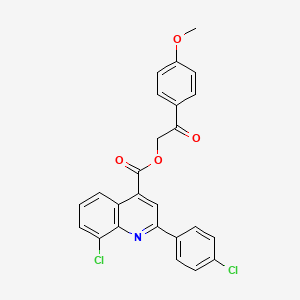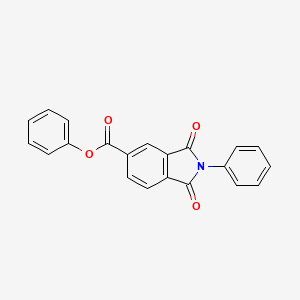
2-(4-Methoxyphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro groups: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylic acid group can be esterified using 2-(4-Methoxyphenyl)-2-oxoethyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, methanol.
Substitution: Ammonia or thiol, reflux conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amine or thiol derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases due to its quinoline core.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its interaction with biological targets. Typically, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The specific pathways and molecular targets would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline-4-carboxylate derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C25H17Cl2NO4 |
|---|---|
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17Cl2NO4/c1-31-18-11-7-16(8-12-18)23(29)14-32-25(30)20-13-22(15-5-9-17(26)10-6-15)28-24-19(20)3-2-4-21(24)27/h2-13H,14H2,1H3 |
Clé InChI |
WRZQSHKVHBTFQW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470383.png)

![Methyl 6-{[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12470393.png)

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12470412.png)


![N-(3-methoxypropyl)-2-[(naphthalen-2-ylsulfonyl)amino]benzamide](/img/structure/B12470427.png)

![1-{4-[4-(7H-purin-6-yl)piperazin-1-yl]phenyl}ethanone](/img/structure/B12470435.png)

![2-[2-(4-nitrophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12470445.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B12470456.png)
![2-Oxo-2-phenylethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470460.png)
